5-Nitro-2-furoic acid

Catalog No.
S590765
CAS No.
645-12-5
M.F
C5H3NO5
M. Wt
157.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitro-2-furoic acid

CAS Number

645-12-5

Product Name

5-Nitro-2-furoic acid

IUPAC Name

5-nitrofuran-2-carboxylic acid

Molecular Formula

C5H3NO5

Molecular Weight

157.08 g/mol

InChI

InChI=1S/C5H3NO5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)

InChI Key

IODMEDPPCXSFLD-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=O)O

Synonyms

5-nitro-2-furoic acid, NFCA, nitrofurate

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=O)O

The exact mass of the compound 5-Nitro-2-furoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6452. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Nitro-2-furoic acid is a substituted heterocyclic carboxylic acid widely employed as a critical intermediate in the synthesis of nitrofuran-class antibacterial agents and as a functional organic linker for creating advanced metal-organic frameworks (MOFs). [REFS-1, REFS-2] Its core value is derived from the presence of the electron-withdrawing nitro group at the 5-position of the furan ring. This functional group is not a passive substituent; it fundamentally governs the molecule's chemical reactivity, acidity, electrochemical behavior, and its suitability as a precursor for specific, high-value downstream applications where its properties are non-negotiable. [3]

Substituting 5-Nitro-2-furoic acid with its parent compound, 2-furoic acid, will result in synthesis failure for applications requiring the nitro moiety, such as in the production of nitrofuran antibiotics where the nitro group is essential for biological activity. [1] Using a different aromatic core, like 3-nitrobenzoic acid, fundamentally alters the compound's stereochemistry and electronic distribution, impacting crystal packing in materials science and receptor binding in pharmacology. The specific combination of the furan ring and the 5-nitro group in CAS 645-12-5 provides a unique reactivity and functionality profile that cannot be replicated by simpler or differently substituted analogs. [2]

Essential Precursor for Nitrofuran Antibiotic Synthesis

5-Nitro-2-furoic acid is a designated starting material for synthesizing nitrofuran-class active pharmaceutical ingredients (APIs). For example, its carboxylic acid group can be activated with agents like 1,1'-carbonyldiimidazole (CDI) to facilitate amide bond formation with various amines, a key step in producing novel nitrofuran derivatives. [1] Attempting to use 2-furoic acid as a substitute would fail to incorporate the nitro group, which is the pharmacologically active component responsible for the antibacterial mechanism. [2] Therefore, for this entire class of synthesis, 5-nitro-2-furoic acid is not merely a preferred option but a mandatory one.

Evidence DimensionPrecursor role in synthesis
Target Compound DataServes as the foundational building block carrying the essential 5-nitrofuran core.
Comparator Or Baseline2-Furoic acid (CAS 88-14-2) lacks the required nitro functional group.
Quantified DifferenceQualitatively non-interchangeable; substitution leads to a different, non-active molecular class.
ConditionsSynthesis of nitrofuran-based antibacterial agents.

Procurement of analogs like 2-furoic acid is a critical error for any project targeting the synthesis of nitrofuran antibiotics.

Significantly Increased Acidity for Enhanced and Predictable Reactivity

The strong electron-withdrawing effect of the 5-nitro group makes 5-nitro-2-furoic acid a significantly stronger acid than its unsubstituted counterpart, 2-furoic acid. This is reflected in their respective pKa values. The predicted pKa of 5-nitro-2-furoic acid is approximately 2.06, while the experimentally determined pKa of 2-furoic acid is 3.12. [REFS-1, REFS-2] This order-of-magnitude difference in acidity is critical for process control, influencing reaction rates in base-catalyzed steps, enabling salt formation with weaker bases, and affecting solubility and formulation characteristics.

Evidence DimensionAcidity Constant (pKa)
Target Compound Data~2.06 (Predicted)
Comparator Or Baseline2-Furoic Acid: 3.12
Quantified DifferenceApproximately 1.06 pKa units lower (more acidic).
ConditionsAqueous solution, 25 °C for comparator.

This higher acidity allows for milder reaction conditions and greater control over protonation states, which is a key processability advantage for synthetic chemists and formulators.

Functional Linker for Modulating MOF Thermal Stability and Porosity

In the synthesis of metal-organic frameworks (MOFs), the choice of organic linker is critical. Using a functionalized linker like 5-nitro-2-furoic acid instead of a simple, non-functionalized linker like terephthalic acid (BDC), the building block for the benchmark MOF-5, allows for deliberate tuning of framework properties. A study on multivariate MOF-5 structures incorporating 36 different functionalized linkers (including nitro-functionalized variants) showed a significant change in thermal stability and surface area compared to the parent MOF-5. The decomposition of MOF-5 begins at 400 °C, while the multivariate frameworks began a weight loss step between 200-400 °C. [1] The BET surface area of the multivariate MOF was up to 1,755 m²/g, compared to 3,380 m²/g for the parent MOF-5, demonstrating how functional groups occupy pore space to create tailored chemical environments. [1] The nitro group acts as a fixed functional site within the pore, a feature unavailable with unsubstituted BDC or 2-furoic acid.

Evidence DimensionThermal Decomposition Onset & BET Surface Area
Target Compound DataIn multivariate MOF-5: Decomposition starts at ~200 °C; BET area up to 1,755 m²/g.
Comparator Or BaselineParent MOF-5 (BDC linker): Decomposition starts at 400 °C; BET area 3,380 m²/g.
Quantified DifferenceLower thermal stability onset; ~48% reduction in BET surface area, indicating pore functionalization.
ConditionsSynthesis of isoreticular MOF-5 structures.

For materials scientists, this compound is not just a structural spacer but a tool to install specific chemical functionality, tune porosity, and control the thermal behavior of the final material.

Core Building Block for Nitrofuran-Class Antimicrobials and Antifungals

This compound is the right choice for any synthetic route targeting nitrofuran drugs like nitrofurantoin or novel derivatives. Its structure provides the non-negotiable 5-nitrofuran pharmacophore required for the drug's mechanism of action. [1]

Development of Functionalized Metal-Organic Frameworks (MOFs) for Catalysis and Sensing

Ideal for researchers designing MOFs where specific chemical functionality within the pores is required. The nitro group can serve as a catalytic site, a recognition site for sensors, or a handle to tune the electronic properties and gas adsorption behavior of the framework, a level of control not possible with simple linkers like 2-furoic acid. [2]

pH-Sensitive Systems and Controlled Synthesis via Acidity Tuning

In processes where precise control over acidity is necessary, the significantly lower pKa of 5-nitro-2-furoic acid compared to its parent furoic acid makes it a valuable tool. This is applicable in creating pH-responsive materials, controlling polymerization reactions, or ensuring complete salt formation in multi-step organic synthesis. [REFS-3, REFS-4]

XLogP3

1

Melting Point

186.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (11.36%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

645-12-5

Wikipedia

5-Nitro-2-furoic acid

Dates

Last modified: 08-15-2023

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